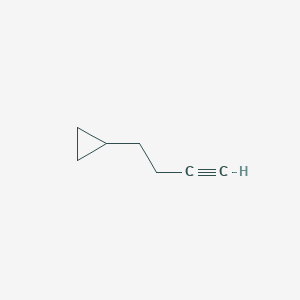
(But-3-yn-1-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-yn-1-yl)cyclopropane: is an organic compound with the molecular formula C7H8 It consists of a cyclopropane ring attached to a but-3-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-1-yl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with a terminal alkyne under basic conditions. The reaction can be carried out using a strong base such as sodium amide in liquid ammonia, which facilitates the deprotonation of the alkyne and subsequent nucleophilic substitution to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (But-3-yn-1-yl)cyclopropane can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone, to form corresponding carbonyl compounds.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Strong bases like sodium amide or acids like hydrochloric acid.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (But-3-yn-1-yl)cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
While specific biological applications are less common, derivatives of this compound may be investigated for their potential biological activity, including as enzyme inhibitors or signaling molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives may be explored for their potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable for the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (But-3-yn-1-yl)cyclopropane in chemical reactions involves the interaction of its functional groups with various reagents. The cyclopropane ring can undergo ring-opening reactions, while the alkyne group can participate in addition reactions. These interactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
(But-3-en-1-yl)cyclopropane: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
Uniqueness
(But-3-yn-1-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and an alkyne group. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H10 |
|---|---|
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
but-3-ynylcyclopropane |
InChI |
InChI=1S/C7H10/c1-2-3-4-7-5-6-7/h1,7H,3-6H2 |
Clave InChI |
HDBTYEOXYHHGQL-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


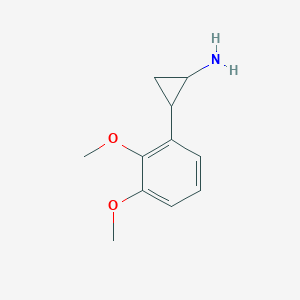
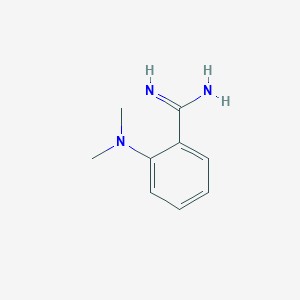
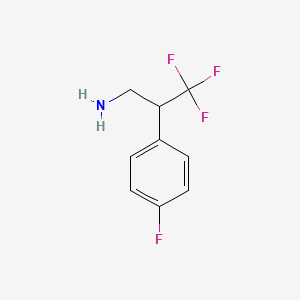
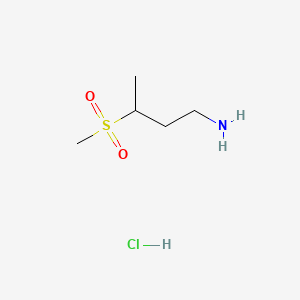
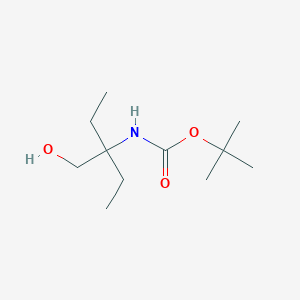
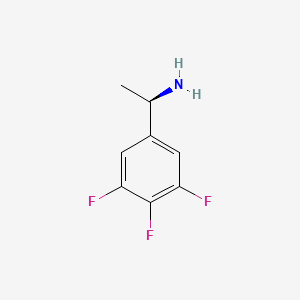
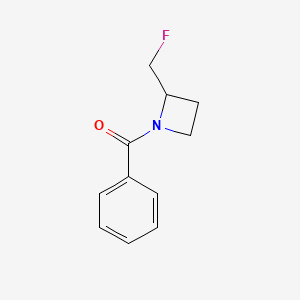



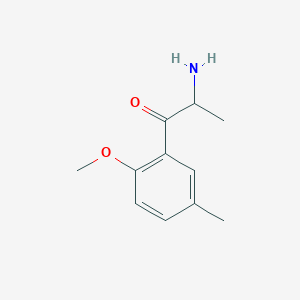
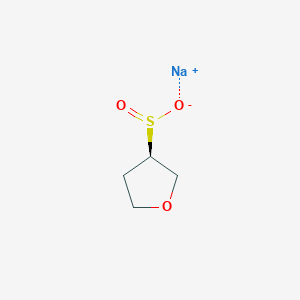

![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
